molecular formula C22H17ClN6O2 B2638466 N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea CAS No. 1189859-57-1

N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea

Cat. No. B2638466
CAS RN: 1189859-57-1
M. Wt: 432.87
InChI Key: SRMIFSPRBCPXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea is a useful research compound. Its molecular formula is C22H17ClN6O2 and its molecular weight is 432.87. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Kinase Inhibitors: The compound’s pyrazolo[3,4-d]pyrimidine scaffold suggests kinase inhibition activity. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to novel cancer therapies or treatments for other diseases.

b. Anticancer Agents: Given its structural resemblance to existing anticancer drugs, scientists investigate its cytotoxic effects on cancer cells. The compound’s oxadiazole moiety may enhance selectivity against tumor cells.

c. Anti-inflammatory Properties: The compound’s phenyl rings and heterocyclic core could contribute to anti-inflammatory activity. Researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as a modulator of immune responses.

Coordination Chemistry

The compound’s metal-binding sites offer opportunities in coordination chemistry:

a. Metal Complexes: Scientists synthesize metal complexes with this ligand. For instance, the zinc complex mentioned in the crystal structure study highlights its coordination behavior.

Conclusion

“1-(3-chloro-4-methylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a versatile compound with promising applications across multiple scientific domains. Its unique features continue to inspire research and innovation.

For further details, you can refer to the crystal structure study and other relevant literature . If you have any specific questions or need additional information, feel free to ask! 😊

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2/c1-13-3-6-15(7-4-13)20-26-19(31-27-20)11-28-12-24-21-17(22(28)30)10-25-29(21)16-8-5-14(2)18(23)9-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMIFSPRBCPXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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